N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as NS6740 and belongs to the class of benzamide derivatives.
Mécanisme D'action
NS6740 works by blocking the ion channels, which are responsible for the flow of ions across the cell membrane. The blockage of the ion channels leads to a decrease in the flow of ions, which in turn leads to a decrease in the action potential. The blockage of the hERG potassium channel by NS6740 leads to a prolonged QT interval, which can cause arrhythmia and sudden cardiac death.
Biochemical and Physiological Effects:
NS6740 has been found to have several biochemical and physiological effects. The blockage of the hERG potassium channel by NS6740 leads to a prolonged QT interval, which can cause arrhythmia and sudden cardiac death. NS6740 has also been found to block other ion channels, such as the KCNQ1 potassium channel and the Nav1.5 sodium channel. The blockage of these ion channels can lead to a decrease in the action potential and a decrease in the flow of ions across the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
NS6740 has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective blocker of the hERG potassium channel, which makes it an excellent tool for studying the channel's function. However, one of the limitations is that the blockage of the hERG potassium channel by NS6740 can lead to a prolonged QT interval, which can cause arrhythmia and sudden cardiac death. Therefore, caution must be taken when using NS6740 in lab experiments.
Orientations Futures
There are several future directions for the research on NS6740. One of the future directions is to develop more potent and selective blockers of the hERG potassium channel that do not have the adverse effects of NS6740. Another future direction is to study the effects of NS6740 on other ion channels and their role in various physiological processes. Finally, the development of drugs that target the ion channels blocked by NS6740 could lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide has been found to have potential applications in various fields of scientific research. One of the significant applications of NS6740 is in the study of ion channels. It has been found to be a potent and selective blocker of the hERG potassium channel, which is responsible for the repolarization of the cardiac action potential. NS6740 has also been found to block other ion channels, such as the KCNQ1 potassium channel and the Nav1.5 sodium channel.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-19(23(2,21)22)16-10-6-9-15(13-16)17(20)18-12-11-14-7-4-3-5-8-14/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXRTFCIVDCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.